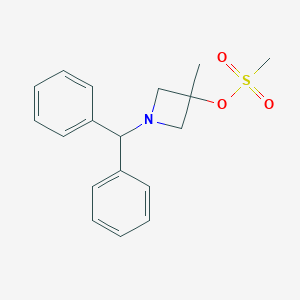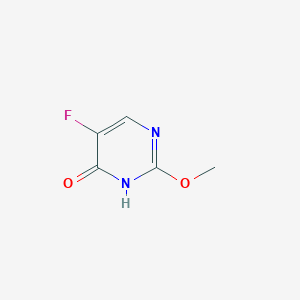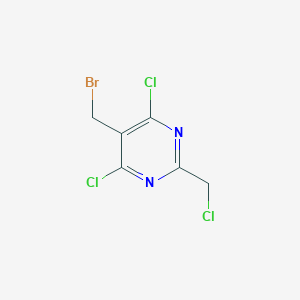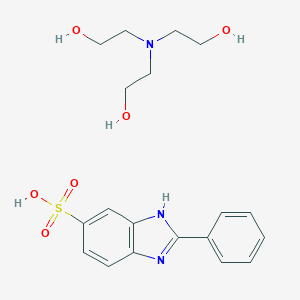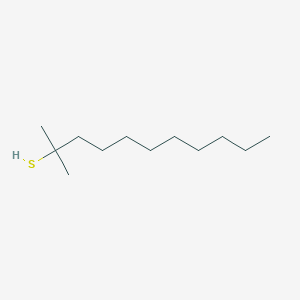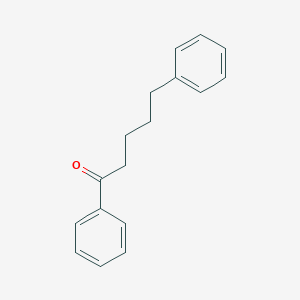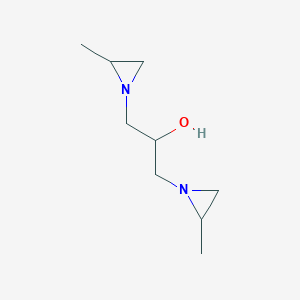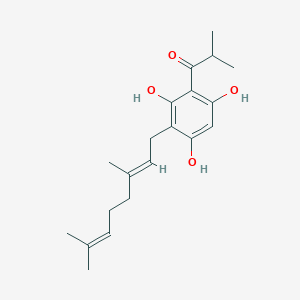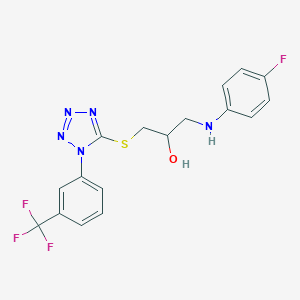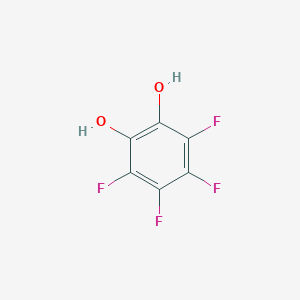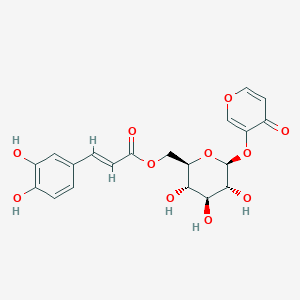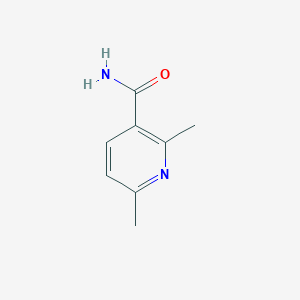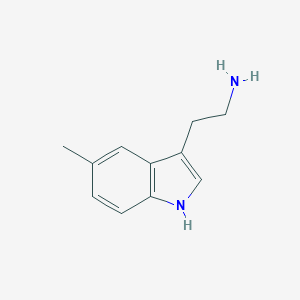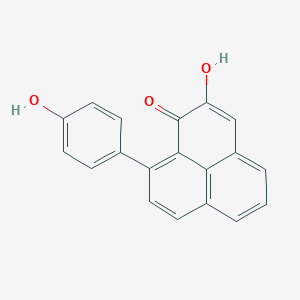
羟基阿尼戈鲁酮
描述
Hydroxyanigorufone is a natural product from Musa itinerans Cheesm . It is a compound that can be isolated from Musa acuminata . The CAS number for Hydroxyanigorufone is 56252-02-9 .
Synthesis Analysis
The structure of hydroxyanigorufone has been confirmed as 2-hydroxy-9-(4-hydroxyphenyl)phenalenone by synthesis . The general application of two synthetic methods, 9-arylation through addition of Grignard reagents and 2-hydroxylation through epoxidation, is demonstrated by the preparation of several other phenalenones related to natural products . Changes in the phytoalexin content in unripe fruit of banana, Musa acuminata, were analyzed after various treatments. The results show that level of hydroxyanigorufone started to increase 1-2 day after either wounding or inoculation with conidia of Colletotrichum musae .
Molecular Structure Analysis
The molecular formula of Hydroxyanigorufone is C19H12O3 . The average mass is 288.297 Da and the monoisotopic mass is 288.078644 Da .
Physical And Chemical Properties Analysis
Hydroxyanigorufone has a density of 1.4±0.1 g/cm3, a boiling point of 583.1±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . The enthalpy of vaporization is 91.7±3.0 kJ/mol and the flash point is 320.5±26.6 °C . The index of refraction is 1.776 and the molar refractivity is 84.1±0.3 cm3 . It has 3 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .
科学研究应用
羟基阿尼戈鲁酮在化妆品和治疗配方中的应用
羟基酸,包括羟基阿尼戈鲁酮,被广泛认可对皮肤有益。这些化合物对各种化妆品和治疗配方至关重要。具体而言,它们的作用延伸到治疗光老化、痤疮、鱼鳞病、酒渣鼻、色素沉着障碍和银屑病等疾病。然而,尽管羟基酸的化妆品和临床效果已有充分记录,但驱动这些效果的精确生物机制需要进一步探索。值得注意的是,在阳光暴露的皮肤上长期使用含有羟基酸的产品需要仔细评估安全性,特别是在光致癌方面的影响(Kornhauser, Coelho, & Hearing, 2010)。
羟基阿尼戈鲁酮在生物医学应用中的应用
羟基磷灰石(HA),与羟基阿尼戈鲁酮密切相关,因其生物活性和生物相容性而受到赞誉,使其成为骨组织再生植入物的首选材料。它的应用不仅限于成骨作用,还延伸到药物和基因传递系统。HA在生物医学领域的重要性巨大,对新兴领域如磁共振、控制药物传递、生物成像和热疗治疗做出了重要贡献。特别是,纳米结构磁性羟基磷灰石(MHAp)的多功能治疗方法对于控制药物/基因传递、组织工程和磁共振成像对比剂的开发至关重要。这种多功能应用展示了羟基阿尼戈鲁酮相关化合物在各种医学领域中的潜力,为纳米医学的光明未来带来了希望(Haider et al., 2017; Mondal et al., 2017)。
安全和危害
When handling Hydroxyanigorufone, it is advised to avoid dust formation, breathing mist, gas, or vapours . Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
2-hydroxy-9-(4-hydroxyphenyl)phenalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O3/c20-14-7-4-11(5-8-14)15-9-6-12-2-1-3-13-10-16(21)19(22)18(15)17(12)13/h1-10,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTELDEYOMOTOBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C(=O)C3=C(C=C2)C4=CC=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316177 | |
| Record name | Hydroxyanigorufone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hydroxyanigorufone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034449 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Hydroxyanigorufone | |
CAS RN |
56252-02-9 | |
| Record name | Hydroxyanigorufone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56252-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyanigorufone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxyanigorufone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034449 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
238 - 242 °C | |
| Record name | Hydroxyanigorufone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034449 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



